molecular formula C13H20Cl2N2 B13895457 (1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride

(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride

Cat. No.: B13895457
M. Wt: 275.21 g/mol
InChI Key: BRIUJDINAXEKJO-LTCKWSDVSA-N
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Description

(1R)-spiro[indane-2,4’-piperidine]-1-amine;dihydrochloride is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of an indane moiety fused to a piperidine ring, with an amine group attached to the spiro center. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-spiro[indane-2,4’-piperidine]-1-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common approach is the cyclization of an indane derivative with a piperidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the spiro center.

Industrial Production Methods

In an industrial setting, the production of (1R)-spiro[indane-2,4’-piperidine]-1-amine;dihydrochloride may involve large-scale batch reactions using optimized catalysts and solvents to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final dihydrochloride salt in a stable form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-spiro[indane-2,4’-piperidine]-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

(1R)-spiro[indane-2,4’-piperidine]-1-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-spiro[indane-2,4’-piperidine]-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities with (1R)-spiro[indane-2,4’-piperidine]-1-amine.

    Indane Derivatives: Indane-based compounds, such as indanone, also exhibit structural resemblance.

Uniqueness

The uniqueness of (1R)-spiro[indane-2,4’-piperidine]-1-amine lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine and indane derivatives, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

(1R)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine;dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;;/h1-4,12,15H,5-9,14H2;2*1H/t12-;;/m0../s1

InChI Key

BRIUJDINAXEKJO-LTCKWSDVSA-N

Isomeric SMILES

C1CNCCC12CC3=CC=CC=C3[C@@H]2N.Cl.Cl

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C2N.Cl.Cl

Origin of Product

United States

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